Aphidan

Description

Aphidan is an organophosphate insecticide primarily employed in agricultural settings to control pest populations, particularly in soil-dwelling larvae and other crop-destructive insects. Its efficacy has been documented in field trials under diverse soil conditions, demonstrating notable residual activity and dosage-dependent performance. For instance, a double-dose application of Aphidan (denoted as "D" in studies) exhibited superior pest control compared to other treatments, including phorate, under acute infestation scenarios . Aphidan’s mode of action likely involves acetylcholinesterase inhibition, a common mechanism in this class, leading to neurotransmitter disruption in target pests .

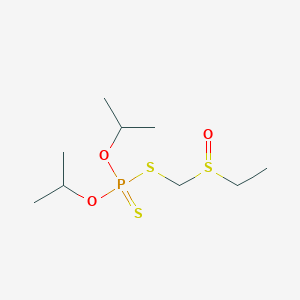

Structure

3D Structure

Properties

CAS No. |

5827-05-4 |

|---|---|

Molecular Formula |

C9H21O3PS3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

ethylsulfinylmethylsulfanyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H21O3PS3/c1-6-16(10)7-15-13(14,11-8(2)3)12-9(4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

KOTOUBGHZHWCCJ-UHFFFAOYSA-N |

SMILES |

CCS(=O)CSP(=S)(OC(C)C)OC(C)C |

Canonical SMILES |

CCS(=O)CSP(=S)(OC(C)C)OC(C)C |

Other CAS No. |

5827-05-4 |

Pictograms |

Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

-

Pest Control

- Mechanism of Action : Aphidan acts as a biopesticide, targeting aphids by disrupting their feeding behavior and reproductive capabilities. This compound has been shown to effectively reduce aphid populations in various crops, including soybeans and peach trees .

- Case Study : In a controlled study conducted over two years in an organic peach orchard in France, the application of Aphidan significantly reduced infestations of multiple aphid species, including the green peach aphid and mealy plum aphid. The treatment involved a single spray of mineral oil, which was effective in managing the pest populations without harming beneficial insects .

-

Integration with Technology

- Remote Sensing and AI : Recent research indicates that integrating Aphidan with satellite-based remote sensing and artificial intelligence can enhance pest management strategies. By using Sentinel-2 satellite data, researchers have developed models to predict aphid infestations, allowing for timely applications of Aphidan to maximize its effectiveness .

Ecological Impact

- Biodiversity Considerations : The use of Aphidan is aligned with integrated pest management practices that emphasize sustainability. By reducing reliance on synthetic pesticides, Aphidan helps maintain ecological balance and supports the conservation of beneficial insect species .

Efficacy Studies

- A study published in Crop Protection highlighted that Aphidan significantly reduces plant stress caused by aphids, which is detectable through satellite imagery. This finding underscores the potential for precision agriculture in applying Aphidan where it is most needed .

Resistance Management

- Research has shown that the use of Aphidan can be part of a broader strategy to manage resistance among aphid populations. For instance, bluegreen aphids in Australia have developed resistance to several conventional insecticides; however, incorporating biopesticides like Aphidan can help mitigate this issue by providing an alternative mode of action against these pests .

Comparative Analysis of Pest Control Methods

| Method | Efficacy | Environmental Impact | Cost-effectiveness | Application Frequency |

|---|---|---|---|---|

| Synthetic Insecticides | High | Moderate to High | Moderate | Frequent |

| Aphidan | Moderate to High | Low | High | As needed |

| Cultural Practices | Variable | Low | Variable | Seasonal |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aphidan’s functional and residual properties are best contextualized against structurally or mechanistically analogous insecticides, such as phorate (an organophosphate) and aldicarb (a carbamate). Below is a detailed comparative analysis supported by empirical

Efficacy Under Acute Infestation

- Aphidan : In latosol soil under acute pest pressure, Aphidan’s residual efficacy lasted ~45 days at standard doses. However, a double dose extended this duration to ~65 days in other soil types, highlighting its dose- and soil-dependent performance .

- Phorate : Demonstrated comparable residual activity (~45 days) to Aphidan in latosol soil but showed inferior performance in direct efficacy trials, particularly at lower doses .

- Aldicarb: Exhibited similar residual longevity (~45 days) to Aphidan in latosol soil but required higher application frequencies due to faster degradation in non-latosol environments .

Soil-Type Dependency

Soil composition significantly influences degradation rates and bioavailability:

| Compound | Class | Residual Duration (Latosol Soil) | Residual Duration (Non-Latosol Soil) | Key Metabolites |

|---|---|---|---|---|

| Aphidan | Organophosphate | 45 days | 65 days (double dose) | Not reported |

| Phorate | Organophosphate | 45 days | 30–40 days | Oxon analogs |

| Aldicarb | Carbamate | 45 days | 20–30 days | Sulfoxides |

Data synthesized from field trials and soil interaction studies .

Critical Analysis of Research Findings

- Dosage Optimization: Aphidan’s superior performance at double doses suggests a non-linear dose-response relationship, necessitating careful calibration to balance efficacy with environmental safety .

- Soil Interactions: Latosol soil’s high iron oxide content may adsorb Aphidan, slowing its degradation and extending residual activity. This contrasts with aldicarb’s rapid hydrolysis in acidic, non-latosol soils .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.